Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide
Description
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is a hydrobromide salt of a carbazate ester derivative. Its structure features a methyl carbazate backbone substituted with an alpha-methyl-p-phenoxybenzyl group, which introduces steric bulk and aromaticity. The hydrobromide salt enhances solubility in polar solvents, a common strategy in pharmaceutical and agrochemical formulations to improve bioavailability .
Properties
CAS No. |
72050-74-9 |
|---|---|
Molecular Formula |
C16H19BrN2O3 |
Molecular Weight |
367.24 g/mol |
IUPAC Name |
(methoxycarbonylamino)-[1-(4-phenoxyphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C16H18N2O3.BrH/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14;/h3-12,17H,1-2H3,(H,18,19);1H |
InChI Key |
OXTPDGAUZDWLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)[NH2+]NC(=O)OC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide typically involves multiple steps. One common method includes the reaction of alpha-methyl-p-phenoxybenzyl chloride with methyl carbazate in the presence of a base to form the desired carbazate. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxybenzyl moiety.
Reduction: Reduced forms of the carbazate group.
Substitution: Substituted carbazate derivatives.
Scientific Research Applications
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbazate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide involves its interaction with specific molecular targets. The carbazate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenoxybenzyl moiety may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Carbazate (CAS 6294-89-9)
- Structure : Simplest carbazate ester (NH₂NHCOOCH₃).
- Properties : Low molecular weight (104.09 g/mol), high solubility in water and polar solvents due to the absence of bulky substituents .
- Applications : Intermediate in synthesizing hydrazones and heterocyclic compounds (e.g., imidazo-triazines) .
- Contrast with Target Compound: The target’s alpha-methyl-p-phenoxybenzyl group increases molecular weight and lipophilicity, likely reducing water solubility but enhancing binding to hydrophobic targets (e.g., receptors or enzymes) .
(E)-Methyl 3-(3,5-dibromo-2-hydroxy-benzylidene)carbazate
- Structure : Carbazate with a benzylidene group substituted with bromo and hydroxy groups .
- Properties : Halogenation (Br) increases molecular weight (382.98 g/mol) and may enhance stability or bioactivity. Crystallographic studies (SHELX-refined) confirm planar geometry, aiding in π-π stacking interactions .
- Applications: Potential use in materials science or as a halogenated bioactive agent.
- Contrast with Target Compound: The target’s phenoxy group lacks halogen electronegativity but introduces ether-linked aromaticity, which may favor different intermolecular interactions (e.g., hydrogen bonding via the phenoxy oxygen) .
Eletriptan Hydrobromide (RELPAX®)
- Structure : A 5-HT1B/1D receptor agonist with a sulfonyl group and indole core .
- Properties : High water solubility (hydrobromide salt), molecular weight 462.43 g/mol.
- Applications : Migraine treatment via vasoconstriction.
- Contrast with Target Compound: Both are hydrobromide salts, but eletriptan’s sulfonyl and indole groups confer receptor specificity, whereas the target’s carbazate and phenoxy groups suggest agrochemical or alternative pharmacological applications .
Physicochemical Properties Comparison
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